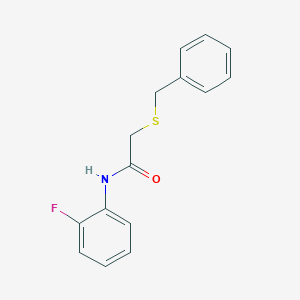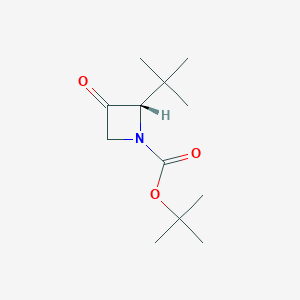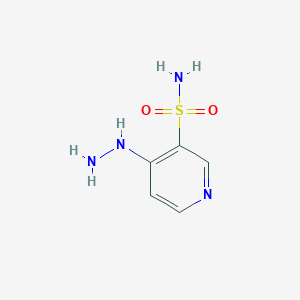
4-肼基吡啶-3-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-肼基-3-吡啶磺酰胺是一种杂环化合物,同时包含吡啶环和磺酰胺基团。该化合物因其在医药化学和材料科学等各个领域的潜在应用而备受关注。肼基的存在使其成为合成多种生物活性分子的通用中间体。
科学研究应用
4-Hydrazino-3-pyridinesulfonamide has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of dyes, herbicides, and other industrial chemicals.
作用机制
4-肼基-3-吡啶磺酰胺的作用机制涉及它与各种分子靶标的相互作用。肼基可以与蛋白质和酶上的亲核位点形成共价键,从而抑制其活性。 这种特性在开发用于治疗应用的酶抑制剂方面特别有用 .
类似化合物:
N-十六烷基-6-肼基-N-甲基-3-吡啶磺酰胺: 该化合物具有类似的结构,但具有更长的烷基链,这可能会影响其溶解度和生物活性.
哒嗪和哒嗪酮衍生物: 这些化合物也包含杂环中的氮原子,并表现出广泛的生物活性.
独特性: 4-肼基-3-吡啶磺酰胺的独特之处在于它同时包含肼基和磺酰胺基团,这赋予了其独特的化学反应性和生物活性。
生化分析
Biochemical Properties
The biochemical properties of 4-Hydrazinylpyridine-3-sulfonamide are not well-documented in the literature. As a sulfonamide derivative, it is expected to have similar properties to other sulfonamides. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins
准备方法
合成路线和反应条件: 4-肼基-3-吡啶磺酰胺可以通过多种方法合成。 一种常见的方法是通过用肼水合物反应,在吡啶或其 N-氧化物中发生卤素原子的亲核取代反应 。 例如,4-吡啶基吡啶鎓二氯化物与肼水合物在碱性介质中反应生成 4-肼基吡啶 .
工业生产方法: 4-肼基-3-吡啶磺酰胺的工业生产方法通常涉及使用类似的亲核取代反应进行大规模合成。反应条件经过优化,以确保最终产品的高产率和纯度。 肼水合物作为试剂的应用很常见,因为它能有效地将肼基引入吡啶环中 .
化学反应分析
反应类型: 4-肼基-3-吡啶磺酰胺会发生多种化学反应,包括:
氧化: 肼基可以被氧化成偶氮化合物。
还原: 该化合物可以被还原成腙。
取代: 肼基可以参与亲核取代反应,形成各种衍生物.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物:
氧化: 偶氮化合物。
还原: 腙。
取代: 各种肼基衍生物.
4. 科研应用
4-肼基-3-吡啶磺酰胺在科学研究中具有众多应用:
化学: 它作为合成复杂有机分子的中间体。
生物学: 该化合物用于开发生物活性分子,包括潜在的药物。
相似化合物的比较
N-Hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide: This compound shares a similar structure but has a longer alkyl chain, which may affect its solubility and biological activity.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit a wide range of biological activities.
Uniqueness: 4-Hydrazino-3-pyridinesulfonamide is unique due to the presence of both the hydrazino and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSDYFZXIJRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2530378.png)
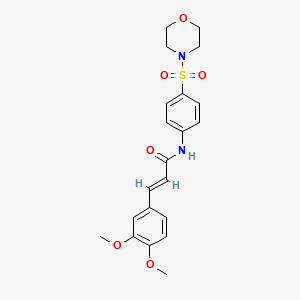
![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)


![5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)
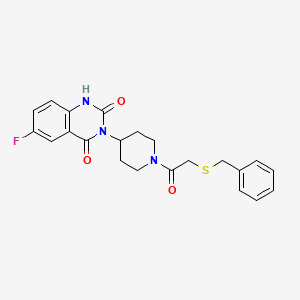

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)
